FKBP12 PROTAC RC32

PROTAC FKBP12 DC50

FKBP12 PROTAC RC32 (RC32; CAS 2375555-66-9) is a heterobifunctional proteolysis-targeting chimera that covalently links rapamycin, a high-affinity FKBP12 ligand (Kd ~0.2 nM), to pomalidomide, a cereblon (CRBN) E3 ubiquitin ligase recruiter, via a polyethylene glycol linker. RC32 was identified as the most potent compound from a series of FKBP12-targeting PROTACs synthesized and characterized in Jurkat cells.

Molecular Formula C75H107N7O20
Molecular Weight 1426.7 g/mol
Cat. No. B15609543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC RC32
Molecular FormulaC75H107N7O20
Molecular Weight1426.7 g/mol
Structural Identifiers
InChIInChI=1S/C75H107N7O20/c1-45-17-12-11-13-18-46(2)61(94-8)41-54-24-22-51(7)75(93,102-54)69(87)73(91)81-29-15-14-21-58(81)74(92)101-62(42-59(83)47(3)38-50(6)67(86)68(96-10)66(85)49(5)37-45)48(4)39-52-23-26-60(63(40-52)95-9)100-36-35-99-44-53-43-80(79-78-53)30-32-98-34-33-97-31-28-76-56-20-16-19-55-65(56)72(90)82(71(55)89)57-25-27-64(84)77-70(57)88/h11-13,16-20,38,43,45,47-49,51-52,54,57-58,60-63,67-68,76,86,93H,14-15,21-37,39-42,44H2,1-10H3,(H,77,84,88)/b13-11-,17-12-,46-18-,50-38-
InChIKeyXCSUEITWRRFFMN-JGQWHNNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC RC32 – Sub-Nanomolar Wild-Type FKBP12 Degrader with Validated Multi-Species In Vivo Efficacy


FKBP12 PROTAC RC32 (RC32; CAS 2375555-66-9) is a heterobifunctional proteolysis-targeting chimera that covalently links rapamycin, a high-affinity FKBP12 ligand (Kd ~0.2 nM), to pomalidomide, a cereblon (CRBN) E3 ubiquitin ligase recruiter, via a polyethylene glycol linker [1]. RC32 was identified as the most potent compound from a series of FKBP12-targeting PROTACs synthesized and characterized in Jurkat cells [1]. Unlike genetic knockout strategies that are embryonic-lethal for FKBP12, RC32 enables rapid, reversible, and global FKBP12 protein knockdown in adult animals—including mice, rats, Bama pigs, and rhesus monkeys—via both intraperitoneal and oral administration routes [1]. Its design preserves FKBP12 degradation activity while avoiding the mTOR inhibitory and immunosuppressive effects inherent to the parent rapamycin scaffold [1][2].

Why FKBP12 PROTACs Cannot Be Interchanged – Critical Divergence in Potency, Target Specificity, E3 Ligase Dependence, and In Vivo Validation for FKBP12 PROTAC RC32


FKBP12-targeting PROTACs exhibit profound divergence across every dimension relevant to experimental selection. dTAG-13 degrades only the engineered FKBP12^F36V mutant fusion protein and is inert against endogenous wild-type FKBP12, requiring prior CRISPR/Cas9-mediated knock-in that is unfeasible in large animals [1]. 22-SLF (DC50 ~500 nM) and MC-25B (DC50 ~350 nM) operate through non-CRBN E3 ligases (FBXO22 and DCAF16, respectively) and show >1,000-fold weaker degradation potency than RC32 . Even dFKBP-1, which shares CRBN E3 ligase utilization with RC32, achieves a DC50 of only ~10 nM—approximately 33-fold less potent—and lacks validated in vivo efficacy data in large animal models . The rapamycin parent compound binds FKBP12 without inducing degradation and simultaneously inhibits mTORC1 signaling, confounding interpretation of FKBP12-specific phenotypes [2]. These orthogonal differences in target scope, degradation efficiency, E3 ligase biology, and translational validation preclude any assumption of functional interchangeability among FKBP12 PROTACs.

FKBP12 PROTAC RC32 – Quantitative Head-to-Head Differentiation Evidence Against Closest FKBP12 Degrader Analogs


Degradation Potency in Jurkat Cells – RC32 vs. dFKBP-1, 22-SLF, and MC-25B

RC32 achieves a DC50 of ~0.3 nM for FKBP12 degradation in Jurkat cells after only 12 hours of treatment, representing the most potent wild-type FKBP12 degrader reported to date [1]. By contrast, dFKBP-1—the closest CRBN-recruiting PROTAC comparator—exhibits a DC50 of ~10 nM in MV4;11 cells, approximately 33-fold less potent . The FBXO22-recruiting PROTAC 22-SLF and the DCAF16-recruiting PROTAC MC-25B show DC50 values of 0.5 µM and 0.35 µM respectively, corresponding to >1,000-fold weaker potency than RC32 . Although cross-cell-line comparisons require caution, the >30-fold potency advantage of RC32 over dFKBP-1 is consistent with the rank-order observation from the original RC32 publication, where RC32 was the most potent compound selected from a series of FKBP12 PROTACs screened in a single isogenic Jurkat cell background [1].

PROTAC FKBP12 DC50 degradation potency CRBN

Target Specificity – Endogenous Wild-Type FKBP12 vs. Engineered Mutant FKBP12^F36V

RC32 degrades endogenous, wild-type FKBP12 protein without requiring any genetic modification of the target locus [1]. In contrast, dTAG-13—a widely used FKBP12 degrader in the dTAG system—selectively degrades only the engineered FKBP12^F36V mutant and is inert against wild-type FKBP12 [2]. The dTAG system necessitates CRISPR/Cas9-mediated knock-in of the F36V point mutation at the endogenous FKBP12 locus or exogenous expression of FKBP12^F36V fusion proteins, which is technically challenging, time-consuming, and currently unfeasible in large animal models such as pigs and non-human primates [2]. RC32 was specifically validated for global FKBP12 knockdown in wild-type mice, rats, Bama pigs, and rhesus monkeys without any genetic manipulation [1].

FKBP12 wild-type dTAG mutant target specificity genetic engineering

mTOR Pathway Non-Interference – RC32 vs. Rapamycin Parent Compound

RC32 induces FKBP12 degradation without affecting mTORC1 signaling, as demonstrated by unchanged phosphorylation levels of the downstream mTOR effectors S6K (p-S6K) and S6 (p-S6) in Jurkat cells [1]. This stands in direct contrast to rapamycin, the parent FKBP12 ligand used in RC32's design, which potently inhibits mTORC1 and suppresses p-S6K/p-S6 phosphorylation at nanomolar concentrations (rapamycin Kd for FKBP12: ~0.2 nM; mTORC1 IC50: ~0.1–1 nM) [1][2]. The mechanistic basis for this difference lies in PROTAC-mediated degradation depleting the FKBP12 protein itself, whereas rapamycin forms a gain-of-function FKBP12–rapamycin–mTOR ternary complex that inhibits mTOR kinase activity. Researchers studying mTOR-independent functions of FKBP12—such as ryanodine receptor regulation, BMP signaling, and cardiac calcium handling—require a tool that disentangles FKBP12 loss-of-function from mTOR inhibition, a need uniquely fulfilled by RC32 [1].

FKBP12 mTOR rapamycin S6K phosphorylation signaling selectivity PROTAC

Absence of Immunosuppression – RC32 vs. FK506 and Rapamycin in Human PBMC Assay

In a human peripheral blood mononuclear cell (PBMC) proliferation assay stimulated by anti-CD3 and anti-CD28 antibodies, RC32 exhibited no immunosuppressive activity, whereas both FK506 and rapamycin strongly suppressed T-cell proliferation at comparable concentrations [1]. FK506 mediates immunosuppression by forming an FKBP12–FK506–calcineurin ternary complex that inhibits NFAT dephosphorylation and nuclear translocation; rapamycin similarly forms an FKBP12–rapamycin–mTOR complex that blocks T-cell proliferation. RC32, by catalytically degrading FKBP12 rather than forming stable inhibitory ternary complexes, avoids both calcineurin and mTOR engagement. This was further corroborated by the absence of Ikaros transcription factor degradation (a known neo-substrate of pomalidomide-based CRBN ligands), confirming that the pomalidomide moiety in RC32 does not introduce confounding immunomodulatory activity at FKBP12-degrading concentrations [1][2].

FKBP12 immunosuppression PBMC FK506 rapamycin calcineurin PROTAC

Multi-Species and Multi-Organ In Vivo Degradation Breadth – RC32 Is Uniquely Validated Across Rodents, Pigs, and Non-Human Primates

RC32 is the only FKBP12-targeting PROTAC with published in vivo degradation efficacy across four mammalian species: mice, rats, Bama pigs, and rhesus monkeys [1]. In mice, intraperitoneal administration (30 mg/kg, twice daily) rendered FKBP12 protein undetectable in most organs—including heart, liver, kidney, spleen, lung, and stomach—within a single day of treatment [1]. Oral administration (60 mg/kg in food, twice daily for 2 days) also achieved robust degradation, demonstrating oral bioavailability rarely reported for PROTAC molecules [1]. In Bama pigs, intraperitoneal injection (8 mg/kg, twice daily for 2 days) produced effective FKBP12 degradation across multiple organs [1]. In rhesus monkeys—the most translationally relevant model—intraperitoneal administration (8 mg/kg, twice daily for 3 days) achieved effective FKBP12 knockdown in heart, liver, kidney, spleen, lung, and stomach [1]. No other FKBP12 PROTAC (dFKBP-1, 22-SLF, MC-25B, dTAG-13) has published in vivo data of comparable breadth or species diversity. Additionally, FKBP12 protein levels recovered within approximately one week after RC32 withdrawal, enabling reversible, self-controlled experimental designs [1].

FKBP12 in vivo non-human primate Bama pig global knockdown oral bioavailability PROTAC

Selectivity Within the FKBP Family – RC32 Sparing of FKBP51 and FKBP11 vs. Degradation of FKBP12.6

RC32 exhibits a defined selectivity profile within the FKBP protein family. In Jurkat cells, at concentrations sufficient for near-complete FKBP12 degradation, RC32 induced no detectable degradation of the closely related immunophilins FKBP51 and FKBP11 [1]. RC32 did degrade FKBP12.6 (a cardiac-specific FKBP12 isoform also known as FKBP1B), which shares high structural homology with FKBP12 and similarly binds rapamycin [1]. Degradation of FKBP25 could be titrated by adjusting the RC32 dose, providing user-controlled selectivity [1]. This intra-family selectivity profile is experimentally characterized in the original publication by Western blot across multiple FKBP family members [1]. Comparable selectivity profiling has not been systematically published for dFKBP-1, 22-SLF, or MC-25B, making RC32 the only FKBP12 PROTAC for which the degradation breadth within the FKBP family is quantitatively documented [1].

FKBP12 FKBP selectivity FKBP51 FKBP12.6 off-target degradation PROTAC

Optimal Application Scenarios for FKBP12 PROTAC RC32 Based on Quantitative Differentiation Evidence


In Vivo FKBP12 Loss-of-Function Studies in Large Animal Models (Pigs and Non-Human Primates)

RC32 is the only FKBP12-directed chemical tool with published efficacy data in Bama pigs and rhesus monkeys, achieving global FKBP12 knockdown across multiple organs (heart, liver, kidney, spleen, lung, stomach) at intraperitoneal doses of 8 mg/kg twice daily [1]. This uniquely enables cardiovascular, metabolic, and iron homeostasis research in translationally relevant large animal models, circumventing the embryonic lethality of FKBP12 genetic knockout and the prohibitive cost and time of generating knockout pigs or primates. The reversibility of FKBP12 knockdown (~1 week recovery post-withdrawal) permits paired self-controlled experimental designs that are impossible with permanent genetic modifications [1].

Dissection of mTOR-Independent FKBP12 Functions in Cardiac and Metabolic Biology

Because RC32 degrades FKBP12 without inhibiting mTORC1 signaling—as evidenced by unchanged p-S6K and p-S6 phosphorylation [1]—it is the tool of choice for studies seeking to attribute phenotypes to FKBP12 protein loss rather than to rapamycin's pleiotropic mTOR-dependent effects. This is particularly critical in cardiac research, where FKBP12 regulates ryanodine receptor (RyR2) calcium release channels independently of mTOR, and where rapamycin's autophagy induction and translation suppression confound interpretation [1]. The original publication demonstrated that RC32-mediated FKBP12 knockdown in mice prolonged cardiomyocyte Ca²⁺ spark duration (rise-time prolonged from 14.3 ± 4.67 ms to 17.2 ± 5.85 ms; half-time decay from 34.5 ± 12.7 ms to 44.5 ± 13.5 ms), directly linking FKBP12 loss to RyR2 dysfunction without mTOR interference [1].

Hepcidin Upregulation and Iron Homeostasis Research Without Immunosuppressive Confounds

RC32 activates BMP-SMAD1/5 signaling and upregulates hepcidin expression in vitro and in vivo without the immunosuppressive activity that precludes therapeutic use of FK506 or rapamycin in this context [2]. In human PBMC proliferation assays, RC32 showed no immunosuppression, whereas both FK506 and rapamycin potently suppressed T-cell activation [2]. This clean pharmacological profile makes RC32 uniquely suited for preclinical studies investigating FKBP12 degradation as a strategy for treating anemia of chronic disease or iron overload disorders, where immunosuppression would be an unacceptable confounding variable or safety liability [2].

Chemical Biology Probe for Endogenous FKBP12 Studies Without Genetic Manipulation

For laboratories that lack the infrastructure or expertise for CRISPR/Cas9-mediated gene editing, RC32 provides a chemical alternative to genetic FKBP12 knockout that degrades endogenous wild-type FKBP12 across multiple cell lines and primary cells (human Jurkat, Hep3B, HuH7; rat, mouse, chicken cells; primary cardiac myocytes) [1]. Unlike the dTAG system, which requires FKBP12^F36V knock-in and is limited to engineered cell lines or genetically modified mice [3], RC32 can be applied directly to any wild-type cell or animal model. The 96-hour recovery of FKBP12 levels after RC32 washout in cells [1] further enables pulse-chase experimental designs to study the kinetics of FKBP12-dependent processes.

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